Technical Guide: Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
Technical Guide: Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
CAS Number: 1263060-07-6[1][2][3]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure, particularly in the development of kinase inhibitors for targeted cancer therapy.[4] This document outlines the synthesis, physicochemical properties, and the established role of the pyrazolo[1,5-a]pyrimidine core in modulating key signaling pathways implicated in cancer.
Physicochemical and Analytical Data
While specific experimental data for Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate is not extensively published, data for its regioisomer, 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate, provides valuable insights into the expected analytical profile of this class of compounds. Commercial suppliers indicate the availability of analytical data including NMR, HPLC, and LC-MS for the title compound upon request.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1263060-07-6 | [1][2][3] |
| Molecular Formula | C₉H₈BrN₃O₂ | [2] |
| Molecular Weight | 270.08 g/mol | [2] |
| IUPAC Name | ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate | [2] |
Table 2: Representative Analytical Data for a Regioisomeric Analog (6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate)
| Analysis | Data | Source |
| IR (KBr, cm⁻¹) | 3339.72 (N-H stretch), 3230.43 (NH₂ stretch), 2983.3 & 2908.67 (-CH stretch), 1717 (C=O ester) | [5] |
| ¹H NMR (300 MHz, DMSO-d₆, δ ppm) | 1.266 (3H, t, CH₃), 4.2 (2H, q, CH₂), 5.99 (s, NH₂), 7.8 (s, pyrazole-H) | [5] |
| LC-MS (m/z) | 273.0, 270.0 [M+H]⁺ | [5] |
Synthesis and Experimental Protocols
The synthesis of the pyrazolo[1,5-a]pyrimidine core is well-established and typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dielectrophilic species. A plausible and efficient method for the synthesis of bromo-substituted pyrazolo[1,5-a]pyrimidine carboxylates involves a microwave-assisted, base-catalyzed reaction. The following protocol is adapted from the synthesis of a regioisomeric analog and represents a likely pathway to obtain Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate.[5][6]
Experimental Protocol: Synthesis of a Bromo-pyrazolo[1,5-a]pyrimidine-ethyl-carboxylate
This procedure is based on the synthesis of 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate and is expected to be adaptable for the synthesis of the 6-carboxylate isomer.[5][6]
Step 1: Synthesis of 5-amino-1H-pyrazole-4-ethyl-carboxylate
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To a solution of ethyl cyanoacetate (0.0884 mol), add hydrazine hydrate dropwise under microwave irradiation at 80-100 °C.
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Heat the reaction mixture under microwave irradiation at 100 °C until the reaction is complete as monitored by thin-layer chromatography.
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Quench the reaction mixture with water and extract the product with ethyl acetate.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 5-amino-1H-pyrazole-4-ethyl-carboxylate as a solid.
Step 2: Synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
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To the 5-amino-1H-pyrazole-4-ethyl-carboxylate (0.0077 mol), add 2-bromo-malonaldehyde (0.0077 mol) in the presence of a base (e.g., pyridine, ethanol, or water) and concentrated hydrochloric acid.
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Subject the reaction mixture to microwave irradiation at 110 °C.
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Monitor the reaction progress by thin-layer chromatography.
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Upon completion, wash the solid crude product with ethanol and filter to afford the final product.
Biological Activity and Signaling Pathways
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of small molecule kinase inhibitors for cancer therapy.[4] These compounds typically act as ATP-competitive inhibitors, targeting the ATP-binding pocket of various protein kinases that are crucial for cell signaling, proliferation, and survival.
Derivatives of the pyrazolo[1,5-a]pyrimidine core have demonstrated potent inhibitory activity against a range of kinases, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR/KDR): Inhibition of KDR is a key strategy in anti-angiogenic cancer therapy.[7]
-
Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The synthesized analog, 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate, has shown inhibitory activity against CDKs.[5][6]
-
B-Raf Kinase: B-Raf is a key component of the MAPK/ERK signaling pathway, which is frequently mutated and hyperactivated in various cancers, including melanoma.[8]
-
Tropomyosin Receptor Kinases (Trks): Trk inhibitors have shown significant promise in treating cancers with NTRK gene fusions.[9]
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity against specific kinase targets.[7][9][10][11] The bromo-substituent at the 3-position of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate serves as a valuable handle for further chemical modifications, such as cross-coupling reactions, to explore and optimize interactions within the kinase active site.[4]
Visualizations
Synthesis Workflow
Caption: Plausible synthetic route for Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate.
Kinase Inhibition Signaling Pathway
Caption: Inhibition of the B-Raf signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.
References
- 1. 1263060-07-6|Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate|BLD Pharm [bldpharm.com]
- 2. Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate - C9H8BrN3O2 | CSSB00010296052 [chem-space.com]
- 3. klamar-cn.com [klamar-cn.com]
- 4. Ethyl 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate [benchchem.com]
- 5. chemijournal.com [chemijournal.com]
- 6. integratedpublications.in [integratedpublications.in]
- 7. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 11. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
